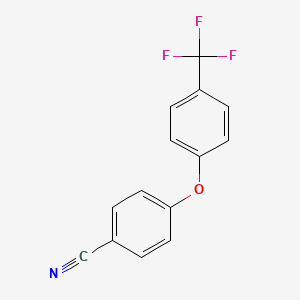
4-(4-(Trifluoromethyl)phenoxy)benzonitrile
Cat. No. B8571600
M. Wt: 263.21 g/mol
InChI Key: AZPXIEXEOGKUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09045442B2
Procedure details


To dried trifluoro-p-cresol (531 mg, 3.27 mmol), copper(I) iodide (83 mg, 0.4 mmol), cesium carbonate (1.42 g, 4.36 mmol), 4-iodobenzonitrile (500 mg, 2.18 mmol) and N,N-dimethylglycine hydrochloride (91 mg, 0.65 mmol) under nitrogen was added degassed 1,4-dioxane (10.0 mL). The whole mixture was heated at 90° C. for 140 hours. The cooled mixture was partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (2×50 mL). The organic layers were combined and washed with brine (100 mL) and dried with Na2SO4 and concentrated in vacuo. The crude liquid was placed on a silica gel column and purified CH2Cl2/Hex (1:8→1:4) and then was recrystallized with hot hexane to give the product as white crystals (286 mg, 50%). 1H NMR (500 MHz, CDCL3) δ(ppm): 7.08 (1H, d, J=8.4 Hz), 7.15 (1H, d, J=8.8 Hz), 7.66 (1H, d, J=8.4 Hz), 7.67 (1H, d, J=8.8 Hz). 13C NMR (125 MHz, CDCL3) δ(ppm): 107.4, 118.7, 119.1 (CH), 120.0 (CH), 122.9, 125.1, 127.0 (1C, q, J=32.5 Hz), 127.3, 127.8 (2CH, q, J=3.8 Hz), 134.5 (CH), 158.2, 160.4. 19F (282 MHz, CDCL3) δ(ppm): −62.05 (3F, s). MS (FAB+): 264 (MH+). HRMS for C14H8F3NO (MH+): calculated: 264.0636; found 264.0621.

Name
cesium carbonate
Quantity
1.42 g
Type
reactant
Reaction Step One



Name
copper(I) iodide
Quantity
83 mg
Type
catalyst
Reaction Step One

Name
Yield
50%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][C:6]([OH:9])=[CH:7][CH:8]=1.C(=O)([O-])[O-].[Cs+].[Cs+].I[C:19]1[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=1.Cl.CN(C)CC(O)=O>[Cu]I>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[CH:5][C:6]([O:9][C:19]2[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=2)=[CH:7][CH:8]=1 |f:1.2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
531 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=CC(=CC1)O)(F)F
|
|
Name
|
cesium carbonate
|
|
Quantity
|
1.42 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C#N)C=C1
|
|
Name
|
|
|
Quantity
|
91 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CC(=O)O)C
|
|
Name
|
copper(I) iodide
|
|
Quantity
|
83 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
degassed 1,4-dioxane (10.0 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled mixture was partitioned between ethyl acetate (50 mL) and water (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ethyl acetate (2×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified CH2Cl2/Hex (1:8→1:4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized with hot hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=CC=C(OC2=CC=C(C#N)C=C2)C=C1)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 286 mg | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 49.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
